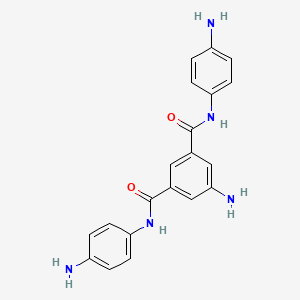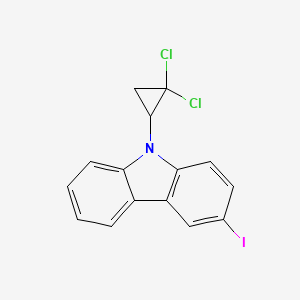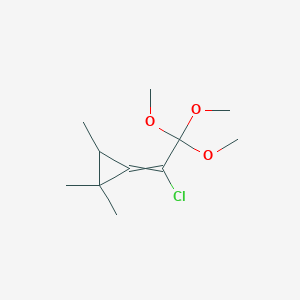![molecular formula C19H30N2O3 B14371016 Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate CAS No. 89805-28-7](/img/structure/B14371016.png)
Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Starting material: 5-bromopentyl phenyl ether
- Reagents: Sodium hydride, 4-aminopiperidine-1-carboxylate
- Conditions: Reflux, anhydrous solvent (e.g., tetrahydrofuran)
Industrial Production Methods
Industrial production of Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethyl ester group and the phenoxypentylamino side chain. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
-
Step 1: Synthesis of Piperidine Ring
- Starting material: 4-aminopiperidine
- Reagents: Ethyl chloroformate, base (e.g., triethylamine)
- Conditions: Room temperature, inert atmosphere
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydride in anhydrous tetrahydrofuran
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted piperidine derivatives
Aplicaciones Científicas De Investigación
Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-amino-1-piperidinecarboxylate: Similar structure but lacks the phenoxypentylamino side chain.
N-Phenyl-4-piperidinamine: Used in the synthesis of fentanyl analogs.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another piperidinecarboxylate derivative with different substituents.
The uniqueness of this compound lies in its specific side chain, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
89805-28-7 |
|---|---|
Fórmula molecular |
C19H30N2O3 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
ethyl 4-(5-phenoxypentylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O3/c1-2-23-19(22)21-14-11-17(12-15-21)20-13-7-4-8-16-24-18-9-5-3-6-10-18/h3,5-6,9-10,17,20H,2,4,7-8,11-16H2,1H3 |
Clave InChI |
LZWDNTURGGGYET-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC(CC1)NCCCCCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


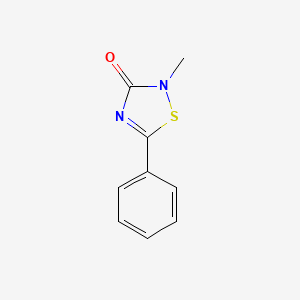

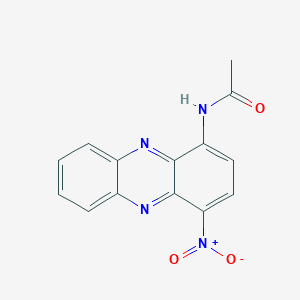
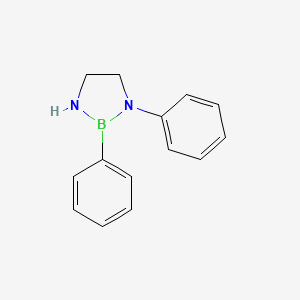
![2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14370972.png)
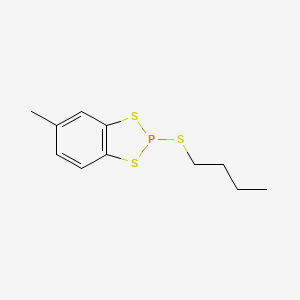

![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
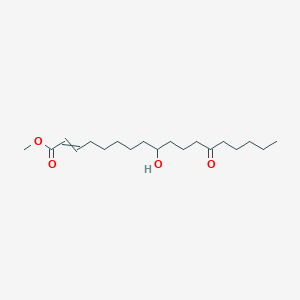
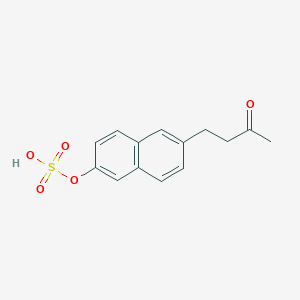
![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
